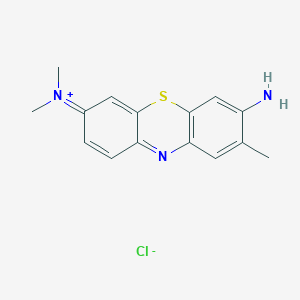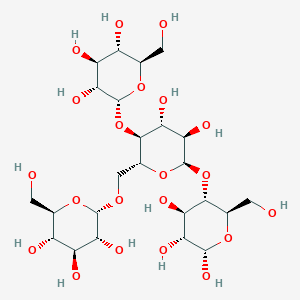
磷化锑 (SbP)
货号 B147865
CAS 编号:
25889-81-0
分子量: 152.73 g/mol
InChI 键: RJAVVKVGAZUUIE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
Antimony phosphide (SbP) is a compound of antimony and phosphorus . It is also known as Phosphorus antimonide and Antimonous Phosphide . SbP is used in high power, high frequency applications and in laser diodes .
Molecular Structure Analysis
The molecular structure of Antimony phosphide (SbP) consists of one atom of Antimony (Sb) and one atom of Phosphorus (P) . The molecular weight of SbP is 152.734 .Chemical Reactions Analysis
Antimony, the element in Antimony phosphide, is not very active but reacts with oxygen, sulfur, and chlorine at high temperatures . In a study, the adsorption mechanism of common toxic gases on monolayer antimony phosphide (SbP), including CO, H2S, NH3, SO2, and NO2, was investigated based on first principles calculation .科学研究应用
光谱性质
- 旋转光谱和超精细常数:对磷化锑 (SbP) 旋转光谱的研究揭示了其光谱性质的重要见解。已经对处于各种状态的 SbP 同位素的 J = 1-0 和 2-1 跃迁进行了详细测量。这些研究提供了准确的光谱常数、平衡键长和超精细常数,这对于理解分子与电磁辐射的相互作用至关重要 (Cooke & Gerry, 2004)。
环境相互作用和生物化学
- 锑的生物地球化学:最近,对锑的环境相互作用的研究越来越多,特别是在微生物环境中。研究重点是细菌系统中的锑吸收、外排、氧化和还原。这些见解对于理解锑的环境行为和潜在的生物修复用途(包括 SbP)至关重要 (Li et al., 2016)。
与其他材料的相互作用
- 在表面吸附:对 SbP 的研究包括它与其他材料的相互作用,例如它在磷化铟 (InP) 表面的吸附。研究 SbP 在这些表面吸附时的电子结构为其在半导体技术中的潜在应用提供了有价值的信息 (Maani et al., 1985)。
冶金工业
- 在冶金工业中:锑,包括 SbP,在冶金过程中发挥作用,特别是在金、铜和铅的加工中。在此过程中其行为以及由于其与砷的相似性而产生的后续环境影响是积极研究的领域 (Multani et al., 2016)。
电子应用
- 电子结构:SbP 电子结构的研究对于其在电子学中的应用非常重要。调查表明,表面上的电子态被 Sb 诱导的电子态所取代,从而提供了对其在电子器件中的效用的见解 (Cheng et al., 2020)。
纳米技术
- 纳米线应用:垂直排列的锑纳米线的开发展示了 SbP 在纳米技术中的潜力,特别是在固态 pH 传感器和其他传感应用中。这些应用利用了 SbP 的特性,例如耐腐蚀性和对质子浓度的响应 (Chang et al., 2007)。
光学性质
- 光学材料中的双折射:最近的研究强调了 SbP 作为紫外双折射材料的潜力,因为它具有较大的双折射和较短的紫外截止边缘。这使其成为各种光学应用的候选材料 (Long et al., 2022)。
安全和危害
未来方向
属性
IUPAC Name |
stibanylidynephosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P.Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAVVKVGAZUUIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Sb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067157 | |
| Record name | Antimony phosphide (SbP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.734 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antimony phosphide (SbP) | |
CAS RN |
25889-81-0 | |
| Record name | Antimony phosphide (SbP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25889-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antimony phosphide (SbP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025889810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony phosphide (SbP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony phosphide (SbP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antimony phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)






![5-[2-[4-[alpha-Imino-2-(methylthio)benzyl]piperazino]ethyl]-6-chloroindoline-2-one](/img/structure/B147803.png)

